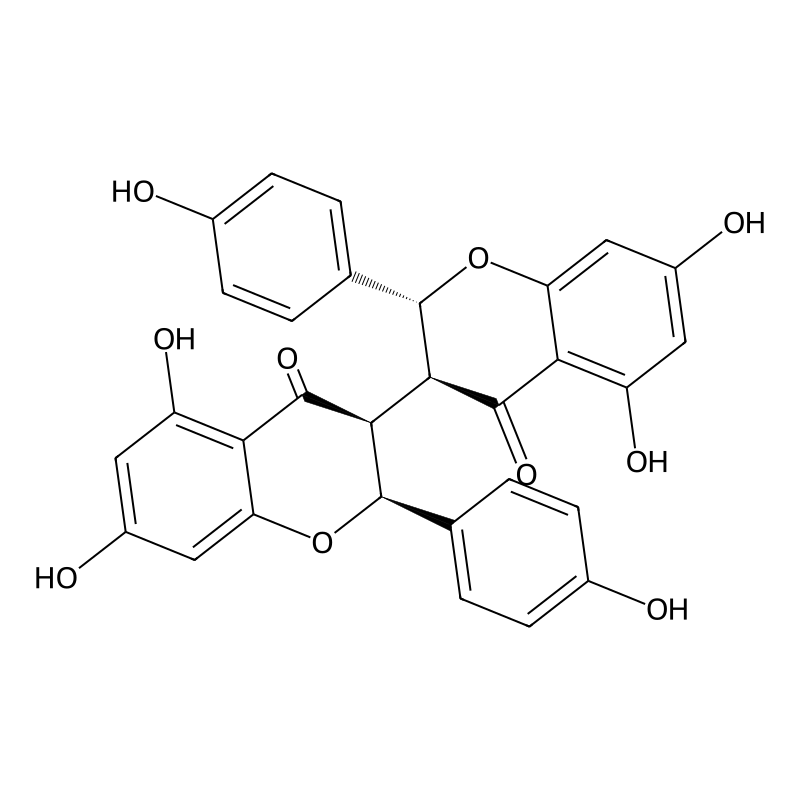Neochamaejasmin B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Inhibition of P-glycoprotein (P-gp)
Field: Pharmaceutical Sciences
Application: NCB has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .
Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells to characterize the inhibition of NCB on P-gp .
Results: NCB inhibited the P-gp-mediated efflux in a concentration-dependent manner. The inhibition of NCB on P-gp was likely a mixed type of competitive and non-competitive inhibition .
Induction of Apoptosis in Insect Neuronal Cells
Field: Toxicology
Application: NCB extracted from Stellera chamaejasme L. has been found to induce apoptosis in neuronal cells of Helicoverpa zea (AW1 cells) .
Method: The cytotoxicity of NCB was evaluated in AW1 cells. Transmission electron microscopy (TEM) was used to analyze the microstructure .
Results: NCB inhibited cell growth and was cytotoxic to AW1 cells in a dose-dependent manner. Typical apoptotic characteristics were observed in AW1 cells treated with NCB .
Nematicidal Activities
Field: Agriculture
Application: NCB has been found to have nematicidal activities against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and Bursaphelenchus mucronatus .
Method: The nematicidal activities of NCB were tested by bioassay methods .
Inhibition of P-glycoprotein (P-gp) in MDCK-hMDR1 Cells
Application: NCB has been found to inhibit P-glycoprotein (P-gp, ABCB1, MDR1) in MDCK-hMDR1 cells .
Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells .
Neochamaejasmin B is a biflavanone compound primarily isolated from the plant Stellera chamaejasme, belonging to the Thymelaeaceae family. This compound is recognized for its unique chemical structure, which consists of two flavonoid units linked by a carbon-carbon bond. Neochamaejasmin B has garnered attention for its potential pharmacological properties and its role in enhancing the bioavailability of other compounds, such as chamaechromone, by inhibiting specific drug transporters in biological systems .
The chemical reactivity of Neochamaejasmin B is characterized by its ability to undergo various reactions typical of flavonoids, including oxidation and reduction processes. These reactions can lead to the formation of different derivatives, which may exhibit altered biological activities. Additionally, Neochamaejasmin B has been shown to interact with multidrug resistance proteins, specifically P-glycoprotein and breast cancer resistance protein, influencing the pharmacokinetics of co-administered drugs .
Neochamaejasmin B exhibits a range of biological activities:
- Anticancer Properties: Studies indicate that Neochamaejasmin B can induce apoptosis in various cancer cell lines through caspase activation pathways . It has shown significant cytotoxic effects against tumor cells, suggesting its potential as an anticancer agent .
- Inhibition of Drug Transporters: This compound enhances the bioavailability of other therapeutic agents by inhibiting the activity of drug transporters like MRP2 and BCRP, which are crucial for drug absorption and disposition .
- Neurophysiological Effects: Research has demonstrated that biflavones from Stellera chamaejasme can block potassium currents in neuronal cells, indicating potential applications in neuropharmacology .
Synthesis methods for Neochamaejasmin B typically involve extraction from natural sources or chemical synthesis. The extraction process generally includes:
- Extraction: Utilizing solvents like methanol or ethanol to isolate Neochamaejasmin B from dried plant material.
- Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound from other phytochemicals.
- Chemical Synthesis: Although less common, synthetic routes may involve coupling reactions between flavonoid precursors under controlled conditions to form Neochamaejasmin B.
Neochamaejasmin B has several potential applications:
- Pharmaceuticals: Due to its ability to enhance drug bioavailability and exhibit anticancer effects, it is being studied for incorporation into cancer therapies and drug formulations.
- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
- Agricultural Science: Given its effects on insect neuronal cells, it may be explored as a natural insecticide or pest management agent .
Interaction studies have focused on Neochamaejasmin B's role in modulating the activity of drug transporters. Notably:
- P-Glycoprotein Inhibition: Research has shown that Neochamaejasmin B significantly inhibits P-glycoprotein activity, leading to increased intracellular concentrations of co-administered drugs .
- Caspase Activation: The compound induces apoptosis through caspase-dependent pathways, highlighting its potential in cancer treatment strategies .
Neochamaejasmin B shares structural and functional similarities with several other biflavonoids and flavonoids. Here are some notable compounds:
| Compound Name | Source Plant | Biological Activity | Unique Features |
|---|---|---|---|
| Neochamaejasmin A | Stellera chamaejasme | Induces apoptosis | Directly binds to potassium channels |
| Chamaechromone | Stellera chamaejasme | Antioxidant and anti-inflammatory | Enhances bioavailability when combined |
| Amentoflavone |








